molecular formula C19H14ClFN4 B2361428 3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439107-57-0

3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2361428
CAS No.: 439107-57-0
M. Wt: 352.8
InChI Key: ADKOFHQQCJIEPK-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolopyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has phenyl rings substituted with chlorine and fluorine atoms .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound such as melting point, boiling point, density, etc., are not available in the literature I have access to .

Scientific Research Applications

Synthesis and Structural Importance

3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, noted for its structural complexity and relevance in medicinal chemistry. The synthesis of pyranopyrimidine derivatives, including similar structures, has been extensively investigated due to their broad synthetic applications and bioavailability. These compounds are challenging to develop due to their structural intricacies but have a wide range of applicability, making them a key precursor in the medicinal and pharmaceutical industries. Their synthesis involves diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The importance of these catalysts in the synthesis of pyranopyrimidine scaffolds has attracted significant attention from researchers worldwide (Parmar, Vala, & Patel, 2023).

Applications in Optoelectronic Materials

Compounds with pyrimidine rings have been investigated for their applications in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. Pyrimidine-based compounds have been used in luminescent small molecules and chelate compounds for applications related to photo- and electroluminescence. Their structural modifications enable the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives are significant as potential structures for nonlinear optical materials and colorimetric pH sensors. Their role as photosensitizers in dye-sensitized solar cells and their ability to function as thermally activated delayed fluorescence emitters also demonstrate the compound's broad applicability in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Functionalized Quinazolines and Pyrimidines

The research on quinazolines and pyrimidines extends to their functionalization for various applications. These compounds are well-known in medicinal chemistry for their broad spectrum of biological activities. The recent focus on their synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors underscores the compound's versatility and potential in both biological and electronic applications. This further exemplifies the importance of this compound and its derivatives in diverse scientific fields (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the literature I have access to. The biological activity of pyrazolopyrimidines can vary widely depending on their exact structure and the target molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature I have access to. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4/c1-11-17(13-4-8-15(21)9-5-13)18(22)25-19(24-11)16(10-23-25)12-2-6-14(20)7-3-12/h2-10H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKOFHQQCJIEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)F)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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